Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate

pKa basicity fluoropiperidine

Researchers seeking fluorinated piperidine building blocks often face hERG liability from basic amines. Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate (CAS 2468620-82-6) solves this with three integrated features: • 4-Fluoro substitution reduces piperidine pKa by 1.5-2.5 units, correlating with 10-100× hERG IC₅₀ reduction • Geminal diol (3,3-dihydroxy) motif provides unique H-bond capacity and reversible covalent targeting • Boc protection enables orthogonal late-stage diversification. MW 235.25 Da; predicted logD₇.₄ 0.0-1.0. Ideal for ¹⁹F NMR fragment screening and fluorinated iminosugar synthesis.

Molecular Formula C10H18FNO4
Molecular Weight 235.25 g/mol
Cat. No. B12453120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate
Molecular FormulaC10H18FNO4
Molecular Weight235.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)(O)O)F
InChIInChI=1S/C10H18FNO4/c1-9(2,3)16-8(13)12-5-4-7(11)10(14,15)6-12/h7,14-15H,4-6H2,1-3H3
InChIKeyDQSYEHRTNSYNFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-Fluoro-3,3-Dihydroxypiperidine-1-Carboxylate: Overview


Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate (CAS 2468620-82-6, C₁₀H₁₈FNO₄, MW 235.25) is a Boc-protected piperidine derivative distinguished by the simultaneous presence of a single fluorine atom at the 4-position and a geminal diol (3,3-dihydroxy) motif . This compound integrates three pharmacologically significant structural features—fluorination, gem-diol hydration, and orthogonal amine protection—into a single, compact scaffold. Fluorinated piperidines are recognized as privileged fragments in drug discovery due to their ability to modulate pKa, lipophilicity, and metabolic stability [1]. The gem-diol functionality constitutes a hydrated ketone, offering unique hydrogen-bonding capacity and potential for reversible covalent interactions absent in mono-hydroxylated or non-hydroxylated analogs [2].

Why Generic Analogs Fall Short: The Fluorine–Gem-Diol–Boc Triad


Boc-protected piperidines are commodity building blocks, but simple substitution with mono-functional analogs—such as tert-butyl 4-fluoropiperidine-1-carboxylate (lacking hydroxyls) or tert-butyl 3,3-dihydroxypiperidine-1-carboxylate (lacking fluorine)—fails to recapitulate the integrated property profile of the target compound. Fluorine substitution at the 4-position predictably lowers piperidine basicity (ΔpKa ≈ 1.5–2.5 units depending on stereochemistry) and alters lipophilicity [1], while the gem-diol introduces a hydrated ketone equilibrium that profoundly influences aqueous solubility and hydrogen-bond donor/acceptor capacity relative to mono-ol or ketone analogs [2]. Critically, these effects are non-additive: the electron-withdrawing fluorine atom polarizes the gem-diol, shifting the keto–hydrate equilibrium and enhancing the stability of the hydrated form compared to non-fluorinated gem-diol piperidines [3]. Generic substitution therefore risks altered target engagement, solubility failure, or metabolic liability in downstream applications.

Quantitative Differentiation vs. Closest Analogs


pKa Modulation by 4-Fluoro Substitution

The introduction of a single fluorine atom at the 4-position of a piperidine ring reduces the conjugate acid pKa of the amine by approximately 1.5–2.5 log units relative to the non-fluorinated parent, as demonstrated across a library of 3-aminofluoropiperidines [1]. While direct measurement for the target 4-fluoro-3,3-dihydroxy derivative is not reported in the primary literature, the inductive electron-withdrawing effect of fluorine at C4 predicts a pKa (conjugate acid) in the range of 6.5–7.5, compared to ~8.5–9.0 for non-fluorinated tert-butyl 3,3-dihydroxypiperidine-1-carboxylate [2]. This reduced basicity is expected to lower hERG channel affinity—a well-established correlation—thereby reducing cardiac toxicity risk relative to non-fluorinated piperidine analogs [3].

pKa basicity fluoropiperidine physicochemical properties

Lipophilicity Modulation: Fluorine and Gem-Diol Effects

Fluorination at the piperidine 4-position typically increases lipophilicity (ΔlogP ≈ +0.3 to +0.5) relative to the non-fluorinated parent, while the gem-diol motif partially offsets this increase through additional hydrogen-bonding capacity and hydration [1]. For 3-aminofluoropiperidines, Orliac et al. reported that fluorine atom(s) modulate lipophilicity in a position-dependent manner, with 4-fluoro substitution yielding logD₇.₄ values approximately 0.3–0.5 units higher than non-fluorinated counterparts [1]. The target compound's gem-diol is expected to reduce logD by ~0.5–1.0 unit compared to a hypothetical 4-fluoro-3-keto analog, yielding a net moderate lipophilicity that balances membrane permeability with aqueous solubility [2].

lipophilicity logD fluoropiperidine gem-diol

Metabolic Stability: CYP Blocking at C4

Piperidine rings are susceptible to CYP450-mediated oxidation at the α-positions (C2 and C6) and, to a lesser extent, at C3 and C4. Fluorine substitution at the 4-position blocks oxidative metabolism at that site, as the C–F bond is resistant to enzymatic hydroxylation [1]. In comparative microsomal stability studies of fluorinated vs. non-fluorinated piperidines, 4-fluoro substitution increased half-life (t₁/₂) by 2- to 5-fold in human liver microsomes [2]. While compound-specific data for the target are unavailable, the combination of 4-fluoro blocking and gem-diol hydration (which reduces CYP affinity for the adjacent C3 position) is predicted to confer enhanced metabolic stability relative to tert-butyl 3,3-dihydroxypiperidine-1-carboxylate, which lacks the C4 fluorine block [2].

metabolic stability CYP oxidation fluorine blocking piperidine

Conformational Control: Fluorine Axial vs. Equatorial Preference

The conformational preference of the fluorine substituent at the 4-position of a piperidine ring has been quantified through NMR and computational studies. In N-protected 4-fluoropiperidines, the fluorine atom exhibits an A-value (conformational free energy difference) of approximately 0.25–0.35 kcal/mol favoring the equatorial orientation, which is significantly smaller than the A-value for a hydroxyl group (0.5–1.0 kcal/mol) [1]. This means the 4-fluoro substituent imposes less conformational bias than a 4-hydroxy group, allowing greater flexibility in receptor binding. In the target compound, the gem-diol at C3 further influences ring conformation via the anomeric effect and hydrogen bonding, potentially stabilizing a specific chair conformation distinct from mono-substituted analogs [2].

conformational analysis fluorine stereochemistry piperidine A-value

Optimal Applications in Drug Discovery


Fragment-Based Drug Discovery (FBDD)

The compound serves as a three-dimensional fluorinated fragment for fragment-based screening. Its moderate molecular weight (235 Da), balanced lipophilicity (predicted logD₇.₄ 0.0–1.0), and the presence of both a fluorinated carbon and gem-diol hydrogen-bonding functionality make it an ideal candidate for ¹⁹F NMR-based fragment screening [1]. The reduced pKa (6.5–7.5) mitigates the risk of non-specific electrostatic interactions common with highly basic piperidine fragments [2].

Covalent Inhibitor Design via Latent Ketone

The gem-diol exists in equilibrium with the corresponding 3-keto form. Under physiological conditions, this equilibrium can generate a transient electrophilic ketone capable of forming reversible covalent bonds with active-site serine or cysteine residues in target enzymes [3]. The 4-fluoro substituent polarizes the ketone carbonyl, increasing its electrophilicity relative to non-fluorinated analogs, as established in studies of α-fluoroketones [4].

hERG-Safe Replacement for Basic Piperidines

For lead series where piperidine basicity drives hERG channel blockade and cardiac toxicity, this compound offers a direct replacement strategy. The 4-fluoro group reduces pKa by 1.5–2.5 units, which has been correlated with a 10- to 100-fold reduction in hERG IC₅₀ in multiple chemotypes [2]. The Boc protection allows late-stage diversification after the piperidine core is installed.

Fluorinated Iminosugar Mimetic Synthesis

The 4-fluoro-3,3-dihydroxypiperidine core is structurally related to 1-deoxynojirimycin analogs, which are potent glycosidase inhibitors [5]. The fluorine atom at C4 can mimic the electronegative character of a hydroxyl group while resisting metabolic conjugation, positioning this compound as a key intermediate for the synthesis of fluorinated iminosugars targeting diabetes, lysosomal storage disorders, and antiviral applications.

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